Cationic Polymerization: 89% Conversion for 3,4-DMS vs. 0% for Styrene and 4-Methoxystyrene Under Identical Conditions
Under visible-light-driven cationic polymerization conditions (CH₂Cl₂:Et₂O 99:1 vol%, green LED irradiation, room temperature, [1]₀:[2a]₀:[monomer]₀ = 0.04:1:50), 3,4-dimethoxystyrene achieved 89% monomer conversion with a number-average molecular weight (Mn) of 7.7 kg/mol and a dispersity (Đ) of 1.35. In contrast, both unsubstituted styrene and 4-methoxystyrene (p-MOS) gave 0% conversion under the identical conditions [1]. This is a direct head-to-head comparison within the same experimental study, establishing that the electronic activation provided by the two methoxy groups at the 3,4-positions is a prerequisite for polymerization to proceed in this system, while the single methoxy group of 4-methoxystyrene is insufficient.
| Evidence Dimension | Monomer conversion in visible-light-driven cationic polymerization |
|---|---|
| Target Compound Data | 3,4-Dimethoxystyrene: 89% conversion, Mn = 7.7 kg/mol, Đ = 1.35 |
| Comparator Or Baseline | Styrene: 0% conversion; 4-Methoxystyrene (p-MOS): 0% conversion (Entries 1–3, 8) |
| Quantified Difference | 89% vs. 0%; effectively an infinite fold-change in conversion |
| Conditions | CH₂Cl₂:Et₂O (99:1 vol%), green LED, room temperature, [1]₀:[2a]₀:[monomer]₀ = 0.04:1:50 |
Why This Matters
This determines whether a polymerization experiment proceeds to product or fails entirely, making 3,4-dimethoxystyrene the enabling monomer choice for visible-light cationic polymerization workflows where styrene and mono-methoxy analogs are non-viable.
- [1] PMC 9232534, Table 2. Visible-Light-Driven Cationic Polymerization of Vinyl Aromatics. Entry 11: 3,4-dimethoxystyrene (89% conv., Mn 7.7 kg/mol, Đ 1.35); Entry 8: styrene (0%); Entries 1–3: p-MOS (0%). https://pmc.ncbi.nlm.nih.gov/articles/PMC9232534/table/Tab2/ View Source
